molecular formula C23H32O8 B021229 Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate CAS No. 189287-72-7

Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate

Cat. No. B021229
M. Wt: 436.5 g/mol
InChI Key: XEZLAQPYROJCSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl malonate derivatives, including compounds similar to Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate, often involves Knoevenagel condensation reactions or nucleophilic vinyl substitution (SNV) techniques. These methods are crucial for preparing various biologically active and structurally complex molecules, including quinoline derivatives with potential biological activities (Valle et al., 2018). Moreover, palladium-catalyzed carboannulation has been employed for synthesizing highly substituted indenes from diethyl malonate derivatives, showcasing the versatility and efficiency of these synthetic approaches (Guo et al., 2006).

Molecular Structure Analysis

Diethyl malonate derivatives display diverse molecular conformations and packing arrangements in their crystal structures. Studies reveal that hydrogen bonding, including intramolecular N-H...O and intermolecular O-H...O interactions, significantly influences their molecular packing and structural stability. These hydrogen bonds contribute to the formation of one-dimensional chains and crosslinking interactions that are pivotal for the supramolecular architecture of these compounds (Ilangovan et al., 2013).

Chemical Reactions and Properties

The reactivity of diethyl malonate derivatives towards various chemical reactions, such as nucleophilic substitution and condensation, is notable. Their ability to undergo reactions with alkynes and halides under palladium catalysis to form complex molecules is a testament to their chemical versatility. These reactions not only underline the synthetic utility of diethyl malonate derivatives but also their potential as intermediates in organic synthesis (Duan et al., 2006).

Physical Properties Analysis

The physical properties of diethyl malonate derivatives, such as their crystalline structures and hydrogen bonding patterns, are closely studied through X-ray crystallography and NMR spectroscopy. These analytical techniques provide insights into the molecular conformation, stability, and interactions within the crystal lattice, which are essential for understanding the material properties of these compounds (Achutha et al., 2016).

Chemical Properties Analysis

Investigations into the chemical properties of diethyl malonate derivatives explore their reactivity, including arylation reactions catalyzed by copper compounds. These studies highlight the compounds' functional group compatibility and their potential in synthesizing alpha-aryl malonates, demonstrating their significance in organic chemistry and material science (Hennessy & Buchwald, 2002).

Scientific Research Applications

Synthesis and Chemical Properties

Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl malonate is involved in the synthesis of complex chemical structures, demonstrating its utility as a precursor in organic synthesis. For instance, this compound has been used in the synthesis of dibenzo[b,h][1,6]naphthyridin-5,6-diones, which are significant for their potential applications in medicinal chemistry and material science. The reaction involves the use of diethyl malonate derivatives with anilines under specific conditions to derive quinolinone derivatives, indicating a method for synthesizing pyrano alkaloids, which are prominent in the Rutaceae alkaloids (Sekar & Prasad, 1999).

Conformational Analysis

The conformational features of related diethyl malonate derivatives have been extensively studied in both solid and solution states. Such analyses are crucial for understanding the molecular structure and potential reactivity of the compound. For example, the study of diethyl 2-[3-{2-(aminocarbonyl)hydrazono}-1-(4-methoxyphenyl)-3-phenylpropyl]malonate reveals insights into its diastereotopic characteristics, highlighting the importance of structural analysis in the development of new chemical entities (Saravanan, Muthusubramanian, & Polborn, 2005).

Reactivity and Bond Dissociation

Investigations into the equilibrium acidities and homolytic bond dissociation enthalpies of the acidic C-H bonds in diethyl malonates and related compounds provide foundational knowledge on their stability and reactivity. Such studies are essential for designing new synthesis pathways and understanding the behavior of these compounds under various conditions. The effects of substituents on acidity and bond strength offer valuable insights for developing novel synthetic methods and compounds with desired properties (Zhang & Bordwell, 1994).

Synthesis of Derivatives

The compound also serves as a starting material for the synthesis of various derivatives with potential biological activity. For instance, the synthesis of pyrazolone derivatives illustrates the versatility of diethyl malonate compounds in creating pharmacologically relevant molecules. Such synthetic pathways expand the chemical space for drug discovery and other applications (Ito & Oda, 1966).

properties

IUPAC Name

diethyl 2-[[4-(1,3-diethoxy-2-methyl-1,3-dioxopropan-2-yl)phenyl]methyl]-2-methylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O8/c1-7-28-18(24)22(5,19(25)29-8-2)15-16-11-13-17(14-12-16)23(6,20(26)30-9-3)21(27)31-10-4/h11-14H,7-10,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZLAQPYROJCSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=C(C=C1)C(C)(C(=O)OCC)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444214
Record name Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate

CAS RN

189287-72-7
Record name Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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